Phosphorus pentoxide

Description

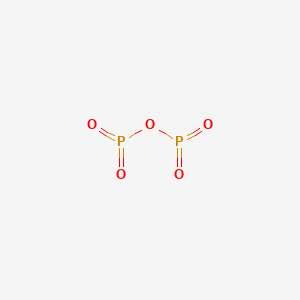

Structure

3D Structure

Properties

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEUIGNSBFLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2O5, O5P2 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals or powder; Deliquescent; [CHEMINFO], HYGROSCOPIC WHITE CRYSTALS OR POWDER. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SULFURIC ACID; INSOL IN ACETONE & AMMONIA, Solubility in water: reaction | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.30, Relative density (water = 1): 2.4 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG AT 384 °C (SOLID) | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade (>98.0% pure): phosphorus trioxide, <0.3 wt %; arsenic, <50 ppm; iron, <2 ppm., Reagent grade (>98.0% pure): phosphorus trioxide, <0.02 wt %; heavy metals, <0.01 wt % Pb; insoluble matter, <0.02 wt %; ammonium, <0.01 wt %. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

/There are/ several crystalline & amorphous modifications; commercial form, hexagonal, White, orthogonal crystals, Exists in several forms but is often referred to by its empirical formula P2O5. Three crystalline polymorphs (H, O, O'), two distinct liquids,and several amorphous or glassy solids are recognized. The best-characterized form is the H (hexagonal) or alpha modification that consists of P4O10 molecules. | |

CAS No. |

1314-56-3, 72906-42-4 | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphorus pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

562 °C, The O and O' forms are orthorhombic crystals, consisting of sheets of interlocking rings. The O form has a melting point of 55-570 °C, triple point of 562 °C/58.3 kPa, specific gravity of 2.72 and heat of valorization of 152.4 kJ/mol P4O10. The O' form has a triple point of 580 °C/74.0 kPa, specific gravity of 2.89 and heat of valorization of 141.9 kJ/mol P4O10. The liquid (stable above 580 °C has a heat of vaporization of 78.3 kJ/mol P4O10., 340 °C | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Bonding of Phosphorus Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of phosphorus pentoxide, a compound of significant interest in various scientific and industrial fields, including as a powerful desiccant and a reagent in chemical synthesis. This document delves into the intricate structural details of its various polymorphic forms, the nature of its chemical bonds, and the experimental techniques used for its characterization.

Introduction: Understanding the Dual Identity of P₄O₁₀

This compound is the common name for the chemical compound with the empirical formula P₂O₅. However, experimental evidence conclusively shows that the stable molecular unit is a dimer, with the molecular formula P₄O₁₀, correctly named tetraphosphorus (B14172348) decaoxide.[1][2][3][4] This duality is crucial to understanding its chemistry and physical properties. P₄O₁₀ is the anhydride (B1165640) of phosphoric acid and is a white, crystalline solid known for its extreme hygroscopicity.[1][2][3]

Polymorphism: The Many Faces of this compound

This compound is a polymorphic substance, meaning it can exist in several different crystalline and amorphous forms.[1][3][5] At least four polymorphs have been identified, with the most common and well-studied being a metastable hexagonal form (H-form or α-form) composed of discrete P₄O₁₀ molecules.[1][5][6] Other forms include two orthorhombic crystalline polymorphs (O and O') and an amorphous glassy form.[5][6] The polymeric forms consist of interconnected PO₄ tetrahedra.[1][5]

The metastable molecular form is the most volatile and is obtained by the rapid condensation of this compound vapor.[1][5] Heating this form in a sealed tube for an extended period can lead to the formation of the more stable, layered orthorhombic "O" form, and at higher temperatures, the three-dimensionally linked "O'" form.[5]

Molecular Structure of the P₄O₁₀ Cage

The most prevalent form of this compound consists of individual P₄O₁₀ molecules. This molecule possesses a highly symmetrical, cage-like structure reminiscent of adamantane, belonging to the Td symmetry point group.[1][5]

In this structure, four phosphorus atoms are situated at the vertices of a tetrahedron. Six oxygen atoms bridge these phosphorus atoms along the edges of the tetrahedron, forming P-O-P linkages. The remaining four oxygen atoms are terminally bonded to each phosphorus atom, creating P=O double bonds that point outwards from the cage.[2] Each phosphorus atom is, therefore, tetrahedrally coordinated to four oxygen atoms.[5][7]

Cage-like molecular structure of P₄O₁₀.

Bonding in this compound

The bonding in the P₄O₁₀ molecule is characterized by two distinct types of phosphorus-oxygen bonds: terminal and bridging.

-

Terminal P=O Bonds: These are double bonds with a significant degree of π-character. This is a result of the overlap between the d-orbitals of the phosphorus atom and the p-orbitals of the oxygen atom.[8] These bonds are shorter and stronger than the bridging bonds.

-

Bridging P-O-P Bonds: These are single covalent bonds (sigma bonds). The phosphorus atoms in the P₄O₁₀ molecule are considered to have sp³ hybridization, consistent with their tetrahedral geometry.[7]

The table below summarizes the key quantitative data related to the bonding in the molecular form of this compound.

| Parameter | Value | Source(s) |

| Bond Lengths | ||

| Terminal P=O | ~1.43 Å | [3][7] |

| Bridging P-O | ~1.60 Å | [3][7] |

| Bond Angles | ||

| O-P-O | ~102° | [2][9] |

| P-O-P | ~123.5° | [2][9] |

| Bond Dissociation Energies | ||

| Terminal P=O | ~590 kJ/mol | [7] |

| Bridging P-O | ~360 kJ/mol | [7] |

Experimental Protocols for Structural Determination

The precise molecular structure of this compound has been determined primarily through two key experimental techniques: gas-phase electron diffraction and single-crystal X-ray crystallography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular forces present in crystals.

Methodology:

-

Sample Introduction: A gaseous sample of P₄O₁₀ is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas molecules. The electrons are diffracted by the electrostatic potential of the atoms in the P₄O₁₀ molecules.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of these rings is recorded as a function of the scattering angle. For the structural determination of P₄O₁₀, intensity data were collected over a range of s = 1.16 to 45.50 Å⁻¹.

-

Data Analysis and Structure Refinement: The diffraction data is converted into a radial distribution curve, which shows the probability of finding interatomic distances within the molecule. A theoretical model of the molecule's geometry is then refined using a least-squares method to achieve the best fit with the experimental data. This refinement yields precise bond lengths and angles.

Workflow for Gas-Phase Electron Diffraction.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides detailed information about the arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions.

Methodology:

-

Crystal Growth: High-quality single crystals of the desired polymorph of P₄O₁₀ are grown. For the common hexagonal form, this is typically achieved through sublimation.

-

Crystal Mounting: Due to its high reactivity with moisture, a suitable crystal is selected and sealed within a thin-walled glass capillary under an inert atmosphere (e.g., dry argon). This capillary is then mounted on a goniometer head in the diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (the intensities and positions of the diffracted X-ray spots) are recorded by a detector at various crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots. This initial structural model is then refined to achieve the best possible agreement with the experimental data, resulting in a low R-value (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data), such as the reported Rw of 0.023 for P₄O₁₀.

Workflow for Single-Crystal X-ray Crystallography.

Summary of Physical and Structural Properties

The following table summarizes key physical and structural data for the common metastable (hexagonal) form of this compound.

| Property | Value | Source(s) |

| Molecular Formula | P₄O₁₀ | [1][2][3] |

| Molar Mass | 283.89 g/mol | [2][3] |

| Appearance | White crystalline solid | [1][2] |

| Density | 2.30 g/cm³ | [1][5] |

| Melting Point | 340 °C (613 K) | [2][3] |

| Boiling Point | 360 °C (633 K) (sublimes) | [2][3] |

| Crystal System | Hexagonal | [1] |

| Symmetry Point Group | Td | [1][5] |

Conclusion

The molecular structure and bonding of this compound are well-characterized, with the P₄O₁₀ cage structure being a classic example of a symmetrical, adamantane-like molecule. The presence of distinct terminal and bridging phosphorus-oxygen bonds dictates its reactivity and physical properties. A thorough understanding of its structure, elucidated by sophisticated experimental techniques such as gas-phase electron diffraction and single-crystal X-ray crystallography, is fundamental for its application in research and industry. This guide provides the core technical details necessary for scientists and professionals working with this important chemical compound.

References

- 1. Refinement of the crystal structure of tetraphosphorus de... [degruyterbrill.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Molecular structures of P4O10 and P4O9 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Preparation of Phosphorus Pentoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus pentoxide, with the molecular formula P₄O₁₀, is a highly reactive and versatile inorganic compound. It is the anhydride (B1165640) of phosphoric acid and is a powerful desiccant and dehydrating agent.[1][2][3] Its applications in research and industry are extensive, ranging from its use in organic synthesis to the production of high-purity phosphoric acid and specialty glasses.[4][5] This technical guide provides a comprehensive overview of the synthesis and preparation of this compound, including detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Method: Combustion of Elemental Phosphorus

The primary and most common method for both industrial and laboratory-scale synthesis of this compound is the direct combustion of white (or yellow) phosphorus in a sufficient supply of dry oxygen or air.[1][2][5] The overall chemical reaction is:

P₄ (s) + 5O₂ (g) → P₄O₁₀ (s) ΔH ≈ -3014 kJ/mol [6]

This reaction is highly exothermic and results in the formation of a white, amorphous powder.[3][5]

Physicochemical Properties of this compound Polymorphs

This compound exists in several polymorphic forms, each with distinct physical properties. The most common form is the metastable hexagonal (H) form, which consists of discrete P₄O₁₀ molecules.[7][8] Other forms include the orthorhombic (O and O') and amorphous glassy forms.[2][7]

| Property | Metastable (H-form) | Orthorhombic (O-form) | Orthorhombic (O'-form) | Amorphous (Glassy) |

| Molecular Formula | P₄O₁₀ | (P₂O₅)n | (P₂O₅)n | (P₂O₅)n |

| Molar Mass ( g/mol ) | 283.89 | 283.89 | 283.89 | 283.89 |

| Appearance | White crystalline solid | White solid | White solid | White, glassy solid |

| Density (g/cm³) | 2.30[9] | 2.72[2][7] | 3.5[2] | Varies |

| Melting Point (°C) | 340[2] | 562[2] | 580[7] | Can be made by fusing other forms[2] |

| Boiling Point (°C) | 360 (sublimes)[2][3] | - | - | - |

| Heat of Sublimation (kJ/mol) | ~138[6] | - | - | - |

| Heat of Formation (kJ/mol) | -3014[6] | - | - | - |

Experimental Protocols

Industrial Scale Synthesis

The industrial production of this compound involves the continuous combustion of molten white phosphorus in a specially designed oxidation furnace.

Methodology:

-

Raw Material Preparation: Molten white phosphorus is fed into the combustion chamber. A stream of dry air is also introduced into the chamber.[5]

-

Combustion: The phosphorus is burned in the excess of dry air. The highly exothermic reaction generates this compound vapor.[5]

-

Cooling and Collection: The hot gas stream containing the this compound vapor is passed through a cooling system or settling chamber.[5]

-

Product Recovery: As the gas cools, the this compound desublimates into a fine white powder, which is then collected.[5]

Industrial Production Workflow

Caption: Industrial production of this compound.

Laboratory Scale Synthesis

The laboratory preparation of this compound follows the same principle as the industrial method but is performed in a batch process using standard laboratory glassware.

Materials:

-

White phosphorus (handle with extreme caution under water)

-

A source of dry oxygen gas

-

A combustion tube or flask

-

A collection vessel

-

Drying tube (e.g., filled with anhydrous calcium chloride)

Methodology:

-

Apparatus Setup: A combustion tube is connected to a source of dry oxygen. The outlet of the combustion tube is connected to a collection flask. It is crucial to ensure all apparatus is completely dry to prevent the formation of phosphoric acid.[10]

-

Reactant Introduction: A small, carefully weighed piece of white phosphorus is dried quickly and placed in the combustion tube.

-

Reaction Initiation: A gentle stream of dry oxygen is passed through the tube. The phosphorus is carefully heated to initiate combustion. The white phosphorus will ignite and burn with a bright flame, producing a dense white smoke of this compound.[10]

-

Product Collection: The this compound smoke is carried by the oxygen stream into the collection flask, where it deposits on the cool walls as a white powder.[10]

-

Purification (Sublimation): The crude this compound can be purified by sublimation. The impure product is heated under vacuum (a vacuum sublimation apparatus is recommended). Pure this compound will sublime and deposit on a cold surface (cold finger), leaving non-volatile impurities behind. A temperature of around 250°C under vacuum is reported for this purification.[11]

Laboratory Synthesis and Purification Workflow

Caption: Laboratory synthesis and purification of P₄O₁₀.

Safety and Handling

This compound is a corrosive substance that reacts violently with water in a highly exothermic reaction.[3] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All operations should be carried out in a well-ventilated fume hood. Due to its high reactivity with water, it must be stored in a tightly sealed container in a dry environment.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the controlled combustion of white phosphorus. While the reaction is straightforward, careful control of conditions, particularly the exclusion of moisture, is critical to obtaining a high-purity product. Subsequent purification by sublimation is an effective method for achieving reagent-grade this compound suitable for demanding applications in research and development. The information provided in this guide serves as a comprehensive resource for understanding the fundamental principles and practical aspects of this compound synthesis and preparation.

References

- 1. byjus.com [byjus.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. collegedunia.com [collegedunia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. webqc.org [webqc.org]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound P2O5 By Unacademy [unacademy.com]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. youtube.com [youtube.com]

- 11. Sciencemadness Discussion Board - this compound purification - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Physical and Chemical Properties of Phosphorus Pentoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus pentoxide (P₄O₁₀), also known as tetraphosphorus (B14172348) decaoxide, is a highly reactive and versatile inorganic compound. It is the anhydride (B1165640) of phosphoric acid and is most renowned for its exceptional efficacy as a dehydrating and desiccating agent.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, tailored for professionals in research, scientific, and drug development fields. The information is presented to facilitate a comprehensive understanding of its characteristics, handling, and application in various experimental and industrial settings.

Physical Properties

This compound is a white, crystalline, odorless solid that is very deliquescent, readily absorbing moisture from the atmosphere.[1][3] It exists in several polymorphic forms, with the most common commercial form being the metastable hexagonal (H-form or α-form), which consists of discrete P₄O₁₀ molecules with a Td symmetry point group, reminiscent of adamantane.[1][4] Other polymorphs include the metastable orthorhombic (O-form), the stable orthorhombic (O'-form), and an amorphous glassy form.[1] The physical properties can vary significantly between these forms.

Quantitative Physical Data

The key physical properties of the common hexagonal form of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | P₄O₁₀ | [1][2] |

| Molar Mass | 283.89 g/mol | [1][2] |

| Appearance | White crystalline powder | [1][3] |

| Odor | Odorless | [1][3] |

| Density | 2.39 g/cm³ | [1][2] |

| Melting Point | 340 °C (644 °F; 613 K) | [1][3] |

| Boiling Point | 360 °C (680 °F; 633 K) (sublimes) | [1][3] |

| Vapor Pressure | 1 mmHg @ 385 °C | [1] |

| Heat of Formation | -3014 kJ/mol | [5] |

| Heat of Sublimation | 138 kJ/mol | [5] |

| Solubility | Exothermic hydrolysis in water. Insoluble in acetone (B3395972) and ammonia. Soluble in sulfuric acid. | [1][6] |

The properties of the different polymorphs of this compound are detailed in the following table.

| Polymorph | Crystal System | Density (g/cm³) | Melting Point (°C) |

| Metastable (H-form) | Hexagonal | 2.30 | 340 |

| Orthorhombic (O-form) | Orthorhombic | 2.72 | 562 |

| Stable (O'-form) | Orthorhombic | 3.5 | 580 |

| Amorphous | - | - | Fuses from other forms |

Chemical Properties

The most prominent chemical characteristic of this compound is its powerful dehydrating ability, driven by the highly exothermic nature of its hydrolysis to phosphoric acid.[1][7] This reactivity makes it a crucial reagent in many chemical syntheses and drying applications.

Key Chemical Reactions

| Reaction Type | Description | Balanced Equation | References |

| Hydrolysis | Reacts vigorously and exothermically with water to form phosphoric acid. | P₄O₁₀(s) + 6H₂O(l) → 4H₃PO₄(aq) (ΔH = -177 kJ) | [1][] |

| Dehydration of Amides | Converts primary amides into nitriles. | P₄O₁₀ + RC(O)NH₂ → P₄O₉(OH)₂ + RCN | [1] |

| Dehydration of Carboxylic Acids | Reacts with carboxylic acids to form the corresponding anhydrides. | P₄O₁₀ + RCO₂H → P₄O₉(OH)₂ + [RC(O)]₂O | [1] |

| Dehydration of Mineral Acids | Dehydrates strong mineral acids to their anhydrides. | P₄O₁₀ + 4HNO₃ → 2N₂O₅ + 4HPO₃P₄O₁₀ + 2H₂SO₄ → 2SO₃ + 4HPO₃ | [1][4] |

Experimental Protocols

Detailed experimental procedures are critical for the accurate characterization and safe handling of this compound. Below are outlines of key experimental methodologies.

Synthesis of this compound

The industrial preparation of this compound involves the combustion of elemental white phosphorus in a sufficient supply of dry air or oxygen.[1][9]

Methodology:

-

White phosphorus is carefully placed in a combustion chamber.

-

A stream of dry oxygen is introduced into the chamber.

-

The phosphorus is ignited, leading to a vigorous combustion reaction.

-

The resulting this compound vapor is condensed on a cold surface to yield a fine white powder.

-

Purification can be achieved through sublimation under reduced pressure.[5]

Determination of Hygroscopicity

The hygroscopic nature of a substance can be quantified by measuring its moisture uptake under controlled humidity conditions. Dynamic Vapor Sorption (DVS) is a common technique for this purpose.[3]

Methodology:

-

A small, accurately weighed sample of this compound is placed in the DVS instrument.

-

The sample is subjected to a programmed series of changes in relative humidity at a constant temperature.

-

The mass of the sample is continuously monitored by a microbalance.

-

A sorption/desorption isotherm is generated by plotting the change in mass versus the relative humidity.

-

The hygroscopicity is classified based on the amount of moisture absorbed at specific humidity levels.[10]

Spectroscopic and Diffraction Characterization

Various spectroscopic and diffraction techniques are employed to elucidate the structure and bonding of this compound.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups and characterize the bonding within the P₄O₁₀ molecule. The spectra reveal characteristic peaks corresponding to P=O and P-O-P stretching and bending modes.[11][12]

-

FTIR Protocol: A small amount of the powdered sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is then collected over a specific wavenumber range.

-

Raman Protocol: The sample is irradiated with a monochromatic laser source, and the scattered light is collected and analyzed to generate the Raman spectrum.

-

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for studying the chemical environment of phosphorus atoms. It can be used to identify different phosphorus-containing species and to assess the purity of the sample.[13][14]

-

Protocol: A sample is dissolved in a suitable deuterated solvent and placed in an NMR tube. The ³¹P NMR spectrum is acquired with proton decoupling to simplify the spectrum. Chemical shifts are typically referenced to an external standard of 85% phosphoric acid.[13]

-

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the different polymorphs of this compound.[15][16]

-

Protocol: A powdered sample is placed on a sample holder in the diffractometer. The sample is irradiated with X-rays at various angles, and the diffraction pattern is recorded. The resulting pattern is then analyzed to determine the crystal lattice parameters.

-

Visualizations

Dehydration of a Primary Amide to a Nitrile

The following diagram illustrates the proposed mechanism for the dehydration of a primary amide to a nitrile using this compound.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. quora.com [quora.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. byjus.com [byjus.com]

- 10. pharmainfo.in [pharmainfo.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 14. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 15. malta-consolider.com [malta-consolider.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Polymorphic Forms of Phosphorus Pentoxide for Researchers and Drug Development Professionals

Introduction

Phosphorus pentoxide (P₄O₁₀), a potent desiccant and dehydrating agent, exists in several polymorphic forms, each possessing distinct structural and physical properties. While its primary application in organic synthesis is well-established, a deeper understanding of its solid-state chemistry is crucial for researchers, scientists, and drug development professionals seeking to control reaction kinetics, product purity, and material properties. This technical guide provides a comprehensive overview of the different polymorphic forms of this compound, their synthesis, characterization, and potential implications in pharmaceutical applications.

The Polymorphic Landscape of this compound

This compound crystallizes in at least four distinct forms: a metastable molecular crystal (H-form), two polymeric orthorhombic forms (O and O'), and an amorphous or glassy form.[1][2] The interconversion between these forms is influenced by thermal treatment and pressure, highlighting the importance of controlled synthesis conditions.

The Metastable Hexagonal (H-form)

The most common commercial form of this compound is the metastable hexagonal (H-form), also known as the α-form.[3] This polymorph consists of discrete P₄O₁₀ molecules with an adamantane-like cage structure, held together in a hexagonal lattice by weak van der Waals forces.[2] Due to its molecular nature, the H-form is volatile and sublimes at 360°C under atmospheric pressure.[2]

The Orthorhombic Polymeric Forms (O and O'-forms)

Heating the H-form in a sealed tube for several hours leads to the formation of macromolecular, polymeric structures.[4] Two well-characterized orthorhombic polymorphs are the metastable O-form and the stable O'-form.

-

Metastable Orthorhombic (O-form): This form possesses a layered structure composed of interconnected P₆O₆ rings.[4]

-

Stable Orthorhombic (O'-form): The most thermodynamically stable crystalline form, the O'-form, consists of a three-dimensional framework.[5]

The Amorphous Form

An amorphous or glassy form of this compound can be obtained by fusing any of the crystalline polymorphs and subsequently cooling the melt.[4]

Quantitative Data of this compound Polymorphs

The distinct structural arrangements of the polymorphs give rise to measurable differences in their physical properties, which are summarized in the table below.

| Property | H-form (Metastable) | O-form (Metastable) | O'-form (Stable) | Amorphous |

| Crystal System | Hexagonal (Rhombohedral class) | Orthorhombic | Orthorhombic | - |

| Molecular Formula | P₄O₁₀ | (P₂O₅)n | (P₂O₅)n | (P₂O₅)n |

| Density (g/cm³) | 2.30[2] | 2.72[4] | 3.5[6] | - |

| Melting Point (°C) | 423 (sublimes)[2] | 562[4] | 580 (triple point) | - |

Experimental Protocols

Synthesis of Polymorphic Forms

H-form (Metastable): The commercial form of this compound is typically the H-form, produced by the combustion of white phosphorus in a surplus of dry air.[6]

-

Reaction: P₄ + 5O₂ → P₄O₁₀

O and O'-forms (Polymeric): Detailed experimental protocols for the controlled synthesis of the individual O and O' forms are not extensively documented in readily available literature, often described generally as heating the compound in a sealed tube. However, the general principle involves the thermal rearrangement of the molecular H-form into the more stable polymeric structures. Precise control of temperature and annealing time is crucial for obtaining phase-pure O or O' forms.

-

General Procedure: A sample of the H-form of this compound is placed in a sealed, evacuated quartz ampoule. The ampoule is then heated in a furnace to a temperature above the sublimation point of the H-form but below the melting point of the polymeric forms. Extended heating, potentially for several hours to days, followed by controlled cooling, is necessary to facilitate the solid-state transformation to the O and subsequently to the O'-form.

Amorphous Form: The amorphous form is prepared by heating any of the crystalline polymorphs above its melting point to form a viscous liquid, followed by rapid quenching to prevent crystallization.

Characterization of Polymorphs

Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing the vibrational modes of the different polymorphs. The spectra reveal characteristic peaks corresponding to P=O stretching, P-O-P bridging, and cage deformation modes, allowing for the identification and differentiation of the H, O, and O' forms. A comparative study has provided Raman spectra for the three crystalline forms, showing distinct differences in their vibrational fingerprints.[7]

Visualization of Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the different polymorphs and a general workflow for their synthesis and characterization.

Relevance to Drug Development Professionals

The primary role of this compound in the pharmaceutical industry is as a powerful dehydrating agent in organic synthesis.[8] For instance, it is employed in the industrial synthesis of Vitamin B6 (pyridoxine), where it acts as a solid-phase dehydrating agent to facilitate cyclization and condensation reactions, ensuring high yields and purity.[8]

While specific studies detailing the differential effects of P₄O₁₀ polymorphs in pharmaceutical applications are scarce, the distinct properties of each form suggest potential implications:

-

Reactivity and Surface Area: The metastable H-form, with its molecular structure, is likely to have a higher surface area and different dissolution kinetics compared to the more stable, dense polymeric forms. This could influence its reactivity and efficiency as a dehydrating agent in solid-state or slurry-based reactions. The less reactive nature of the polymeric forms has been noted as a drawback for some applications.[3]

-

Process Control: Understanding the conditions that favor the formation of each polymorph is critical for process control. The unintended conversion from the metastable H-form to a less reactive polymeric form during storage or in a reaction mixture could lead to inconsistent reaction rates and yields.

-

Excipient Potential: While not a common excipient, the high hygroscopicity of this compound could theoretically be harnessed in specialized formulations for moisture-sensitive drugs. The choice of polymorph would likely affect the rate and capacity of water absorption. However, its high reactivity with water to form phosphoric acid would need to be carefully managed to avoid degradation of the active pharmaceutical ingredient (API).

The polymorphic landscape of this compound is multifaceted, with each form exhibiting unique structural and physical characteristics. For researchers and professionals in drug development, a thorough understanding of these polymorphs is essential for controlling chemical syntheses and ensuring the consistency and quality of pharmaceutical products. While the direct impact of P₄O₁₀ polymorphism on drug formulation and efficacy is an area requiring further investigation, the principles of solid-state chemistry suggest that the choice of polymorph could have significant consequences for reaction efficiency and process control. Future research should focus on elucidating detailed, reproducible synthesis protocols for the polymeric forms and systematically evaluating the performance of each polymorph in pharmaceutically relevant reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. malta-consolider.com [malta-consolider.com]

- 6. Stabilized Molecular Dithis compound, P2O5L2 (L = N-donor base), in the Synthesis of Condensed Phosphate-Organic Molecule Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tgpi.org [tgpi.org]

The Hygroscopic Nature of Phosphorus Pentoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus pentoxide (P₄O₁₀), also known as diphosphorus (B173284) pentoxide, is a highly effective and widely utilized desiccant and dehydrating agent in research, chemical synthesis, and drug development.[1] Its potent hygroscopic nature stems from its high affinity for water, with which it reacts in a vigorous and highly exothermic manner.[2] This technical guide provides an in-depth exploration of the fundamental principles governing the hygroscopic properties of this compound, including its chemical and physical characteristics, the thermodynamics and mechanism of its reaction with water, and detailed experimental protocols for quantifying its water absorption capacity.

Core Chemical and Physical Properties

This compound is a white, crystalline solid that exists as a dimer of P₂O₅ with the molecular formula P₄O₁₀.[1] It is characterized by its powerful desiccant properties, making it invaluable for creating anhydrous conditions crucial in many chemical reactions.[3]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | P₄O₁₀ | [1] |

| Molar Mass | 283.89 g/mol | |

| Appearance | White crystalline powder | [3] |

| Density | 2.39 g/cm³ | [1] |

| Melting Point | 340 °C (644 °F; 613 K) | [1] |

| Boiling Point | 360 °C (sublimes) | [1] |

| Solubility in Water | Exothermic hydrolysis | [1] |

The Thermodynamics of Hydration

The hygroscopic nature of this compound is fundamentally driven by the thermodynamics of its reaction with water. The overall reaction is a multi-step hydrolysis that ultimately yields orthophosphoric acid (H₃PO₄). This process is highly exothermic, releasing a significant amount of energy, which underscores the compound's strong affinity for water.

P₄O₁₀(s) + 6H₂O(l) → 4H₃PO₄(aq)

The thermodynamic parameters for this reaction highlight its spontaneity and the substantial heat release.

Table 2: Thermodynamic Data for the Hydration of this compound

| Thermodynamic Parameter | Value | Reference(s) |

| Enthalpy of Reaction (ΔH) | -177 kJ/mol | [1] |

| Gibbs Free Energy of Reaction (ΔG) | Negative (spontaneous) | [3] |

| Heat of Formation (P₄O₁₀) | -365.83 kcal/mol | [3] |

Water Absorption Capacity

The theoretical maximum water absorption capacity of this compound can be calculated from the stoichiometry of the overall hydrolysis reaction.

Calculation:

-

Molar mass of P₄O₁₀ = 283.89 g/mol

-

Molar mass of H₂O = 18.015 g/mol

-

From the balanced equation, 1 mole of P₄O₁₀ reacts with 6 moles of H₂O.

-

Therefore, 283.89 g of P₄O₁₀ reacts with 6 * 18.015 g = 108.09 g of H₂O.

-

Theoretical Water Absorption Capacity = (108.09 g H₂O / 283.89 g P₄O₁₀) ≈ 0.38 g H₂O / g P₄O₁₀

While the theoretical capacity is approximately 38% of its own weight, commercially available granulated this compound drying agents, such as SICAPENT®, which are supported on an inert carrier material, can exhibit a water uptake of approximately 100% of their own weight while maintaining a free-flowing particle form.

Reaction Mechanism and Signaling Pathway

The hydrolysis of this compound is not a single-step event but rather a cascade of reactions involving several intermediate phosphoric acids. The initial interaction with water leads to the formation of cyclic and linear polyphosphoric acids. One of the key intermediates identified is cyclotetraphosphoric acid.

The following diagram illustrates the stepwise hydrolysis of the P₄O₁₀ cage structure, leading to the formation of orthophosphoric acid.

Caption: Stepwise hydrolysis of this compound.

Experimental Protocols for Determining Hygroscopicity

The hygroscopic nature of this compound can be quantitatively assessed using various analytical techniques. The following sections detail the methodologies for two common approaches: the gravimetric method and Dynamic Vapor Sorption (DVS).

Gravimetric Method

This method involves exposing a pre-weighed sample of this compound to a controlled humidity environment and measuring the mass gain over time.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 g of this compound powder into a pre-weighed, dry glass container (e.g., a weighing bottle). Record the initial mass (m_initial).

-

-

Controlled Humidity Environment:

-

Prepare a desiccator with a saturated salt solution to maintain a constant relative humidity (RH). For example, a saturated solution of sodium chloride (NaCl) provides an RH of approximately 75% at room temperature.

-

Place the open weighing bottle containing the sample into the desiccator.

-

-

Data Collection:

-

At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing bottle from the desiccator, quickly close it, and weigh it. Record the mass (m_t).

-

Continue this process until a constant mass is achieved, indicating that the sample has reached equilibrium with the surrounding atmosphere.

-

-

Data Analysis:

-

Calculate the percentage of water absorbed at each time point using the following formula: % Water Absorption = [(m_t - m_initial) / m_initial] * 100

-

Plot the percentage of water absorption versus time to obtain the water uptake kinetics.

-

The following diagram outlines the workflow for the gravimetric determination of hygroscopicity.

Caption: Gravimetric analysis workflow.

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated and automated gravimetric technique that measures the mass of a sample as a function of controlled relative humidity and temperature.[4]

Methodology:

-

Sample Preparation:

-

Place a small amount of this compound powder (typically 5-20 mg) onto the sample pan of the DVS instrument.

-

-

Instrument Setup:

-

Set the desired temperature for the analysis (e.g., 25 °C).

-

Program the instrument to expose the sample to a series of increasing and then decreasing relative humidity steps (e.g., from 0% to 90% RH and back down to 0% RH in 10% increments).

-

-

Data Collection:

-

The instrument will automatically control the RH and record the sample mass at each step until equilibrium is reached (defined by a stable mass reading over a set period).

-

-

Data Analysis:

-

The instrument's software generates a sorption-desorption isotherm by plotting the percentage change in mass against the relative humidity.

-

This isotherm provides detailed information about the hygroscopic behavior of the material, including the amount of water absorbed at different humidity levels and any hysteresis between the sorption and desorption curves.

-

The logical relationship of the DVS experimental process is depicted in the following diagram.

Caption: DVS experimental logic.

Conclusion

The profound hygroscopic nature of this compound is a direct consequence of its favorable thermodynamics of hydration, leading to a vigorous and multi-step reaction with water to form phosphoric acid. Its high capacity for water absorption makes it an indispensable tool for achieving anhydrous conditions in a variety of scientific and industrial applications. A thorough understanding of its properties and the application of standardized experimental protocols, such as gravimetric analysis and DVS, are essential for its effective and safe utilization in research and development.

References

Phosphorus Pentoxide: A Comprehensive Technical Guide to its Role as the Anhydride of Phosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus pentoxide (P₄O₁₀), the acid anhydride (B1165640) of phosphoric acid, is a highly reactive and versatile chemical reagent. Its potent dehydrating capabilities and its role as a precursor to various phosphoric acids make it an indispensable tool in both industrial and laboratory settings. This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, a detailed examination of its stepwise hydration to form orthophosphoric acid, and a review of its critical applications in chemical synthesis, with a particular focus on methodologies relevant to drug development. This document includes quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for researchers and professionals in the chemical sciences.

Introduction to this compound

This compound is a white, crystalline solid that is the anhydride of phosphoric acid.[1] While its empirical formula is P₂O₅, it typically exists as the dimer P₄O₁₀, a cage-like molecule with a structure reminiscent of adamantane.[2] It is produced industrially by the combustion of elemental white phosphorus in a supply of dry air.[3] The compound is renowned for its exceptional hygroscopic nature, making it one of the most powerful dehydrating agents available.[4] This avidity for water drives its primary role as the anhydride of phosphoric acid, readily reacting in a highly exothermic process to form various phosphoric acids.[5]

This guide will delve into the fundamental chemistry of this compound, focusing on its transformation into phosphoric acid and its utility in synthetic organic chemistry, providing researchers with the detailed information necessary for its safe and effective use.

Chemical and Physical Properties

This compound is a stable compound under normal conditions but reacts violently with water and other protic solvents.[6] It is a white, soft powder or crystalline material that sublimes at 360°C.[2] Due to its highly hygroscopic nature, it must be stored in tightly sealed containers to prevent reaction with atmospheric moisture.[6]

Table 1: Physical and Chemical Properties of this compound (P₄O₁₀)

| Property | Value | References |

| Molecular Formula | P₄O₁₀ | [1] |

| Molar Mass | 283.89 g/mol | - |

| Appearance | White crystalline solid | [1] |

| Density | 2.39 g/cm³ | [2] |

| Melting Point | 340 °C (under pressure) | [6] |

| Sublimation Point | 360 °C | [2] |

| Solubility | Reacts exothermically with water. Soluble in sulfuric acid. Insoluble in acetone, ammonia, benzene, and chloroform. | [1][6] |

The Hydration of this compound to Phosphoric Acid

The reaction of this compound with water is a vigorous and highly exothermic process that ultimately yields orthophosphoric acid (H₃PO₄).[5] The overall reaction is:

P₄O₁₀(s) + 6H₂O(l) → 4H₃PO₄(aq)[7]

This transformation, however, is not a single-step event. The hydration proceeds through a series of intermediates, including cyclic and linear polyphosphoric acids.[8] The initial reaction with a limited amount of water, particularly at low temperatures, yields metaphosphoric acid.[9] Further hydration leads to the formation of pyrophosphoric acid before the final conversion to orthophosphoric acid.[5]

Stepwise Hydration Pathway

The hydration of this compound can be visualized as a stepwise process where the P₄O₁₀ cage is progressively broken down by water molecules.

Thermodynamic Data

The overall hydration of this compound is a highly exothermic process. The thermodynamic parameters for the complete reaction are well-established.

Table 2: Thermodynamic Data for the Hydration of P₄O₁₀

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/K·mol) | Temperature (K) | References |

| P₄O₁₀(s) + 6H₂O(l) → 4H₃PO₄(aq) | -257.2 to -362.1 | -448 | -16.3 | 347 | [10][11][12] |

Note: The reported enthalpy of reaction varies in the literature.

While the thermodynamics of the overall reaction are known, data for the individual hydration steps are less commonly reported. The hydrolysis of pyrophosphoric acid to two equivalents of orthophosphoric acid is known to be thermodynamically favorable, with a ΔG° of approximately -35 kJ/mol for the fully deprotonated species at 25°C.[13]

Industrial Production of Phosphoric Acid via the Thermal Process

The thermal process for phosphoric acid production yields a product of much higher purity compared to the wet process and is therefore used in the manufacturing of high-grade chemicals, pharmaceuticals, and food products.[14] The process involves three main stages: combustion of elemental phosphorus, hydration of the resulting this compound, and demisting to collect the phosphoric acid.[6]

In the combustion stage, liquid elemental phosphorus is burned in a combustion chamber with excess air at temperatures ranging from 1650 to 2760°C to form gaseous this compound.[6] The hot P₄O₁₀ gas then enters a hydration tower where it is brought into contact with a spray of water or dilute phosphoric acid.[3] This step is highly exothermic and requires careful temperature control to ensure complete hydration and prevent the formation of polyphosphoric acids.[3] The walls of the hydration tower are often cooled to below 80°C to manage the reaction heat and reduce corrosion.[11] The resulting phosphoric acid mist is then collected, typically using high-pressure drop demisters.[6]

Laboratory Synthesis and Analysis

Experimental Protocol: Synthesis of Orthophosphoric Acid

This protocol describes the laboratory-scale synthesis of orthophosphoric acid from this compound.

Materials:

-

This compound (P₄O₁₀)

-

Distilled water (ice-cold)

-

Heat-resistant glass container (e.g., borosilicate beaker)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Place a measured volume of ice-cold distilled water into the heat-resistant glass container, which is situated in an ice bath.

-

While continuously and vigorously stirring the water, slowly and portion-wise add this compound to the container. The addition must be gradual to control the highly exothermic reaction and prevent localized overheating.[10]

-

Maintain the temperature of the reaction mixture below 50°C throughout the addition process using the ice bath.[10]

-

After the addition is complete, continue stirring the mixture in the ice bath until all the this compound has dissolved and the solution becomes clear. This may take several hours.

-

Once the reaction is complete, remove the solution from the ice bath and allow it to slowly warm to room temperature.

-

Filter the resulting phosphoric acid solution to remove any unreacted solid particles.[10]

-

For higher purity, the resulting orthophosphoric acid can be further purified by recrystallization.[10]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is highly exothermic; therefore, strict temperature control is crucial to prevent boiling and splashing of the corrosive acid.

Quantitative Analysis of Phosphoric Acid

The purity and concentration of the prepared phosphoric acid can be determined by titration with a standardized sodium hydroxide (B78521) solution. The titration curve will show two inflection points, corresponding to the neutralization of the first two acidic protons of phosphoric acid.

Applications in Chemical Synthesis

This compound is a powerful dehydrating agent used in a variety of organic transformations. Its applications are particularly relevant in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Dehydration of Primary Amides to Nitriles

A key application of P₄O₁₀ in organic synthesis is the conversion of primary amides to nitriles, a common transformation in the synthesis of pharmaceuticals and fine chemicals.[15]

Experimental Protocol: Dehydration of an Amide to a Nitrile

This protocol provides a general procedure for the dehydration of a primary amide using this compound.

Materials:

-

Primary amide

-

This compound (P₄O₁₀)

-

Anhydrous, non-protic solvent (e.g., toluene, xylene)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a dry round-bottom flask, combine the primary amide and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

With vigorous stirring, carefully add this compound to the mixture. The amount of P₄O₁₀ required is typically 1 to 2 equivalents relative to the amide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding ice-cold water or a saturated aqueous solution of sodium bicarbonate. This step is highly exothermic and should be performed with caution in a fume hood.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting nitrile by distillation or recrystallization.

Cyclization Reactions in Drug Synthesis

This compound, often in combination with a strong acid such as methanesulfonic acid (Eaton's reagent) or triflic acid, is a potent reagent for promoting cyclization reactions.[7] These domino condensation-cyclization methods are valuable in the synthesis of various heterocyclic scaffolds, including indolizidine alkaloids, which are present in numerous biologically active molecules.[7][16] For instance, the reaction of primary amines with dicarboxylic acids in the presence of a P₄O₁₀/TfOH system can lead to the formation of complex polycyclic structures in high yields.[7]

The Onodera Reagent

A solution of this compound in dimethyl sulfoxide (B87167) (DMSO) forms the "Onodera reagent," which is employed for the oxidation of alcohols to aldehydes and ketones.[4][15] This reaction is reminiscent of the Swern oxidation and provides a valuable tool for synthetic chemists.[15] The preparation of this reagent involves the reaction of P₄O₁₀ with DMSO, which forms a complex mixture of phosphate (B84403) species.[17]

Spectroscopic Analysis of the Hydration Process

The stepwise hydration of this compound can be monitored using spectroscopic techniques such as ³¹P Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, which are powerful tools for the identification and quantification of various phosphorus-containing species in solution.[8][18][19]

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is particularly well-suited for studying the hydrolysis of P₄O₁₀ as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.[20] Different phosphate species, such as orthophosphate, pyrophosphate, and metaphosphate, exhibit distinct signals in the ³¹P NMR spectrum, allowing for their simultaneous detection and quantification.[8][12] The chemical shifts are typically referenced to an external standard of 85% phosphoric acid.

Table 3: Typical ³¹P NMR Chemical Shifts of Phosphate Species

| Phosphorus Species | Typical Chemical Shift Range (ppm) |

| Orthophosphoric Acid (H₃PO₄) | 0 |

| Pyrophosphates (end groups) | -5 to -10 |

| Polyphosphates (middle groups) | -20 to -25 |

| Metaphosphates (cyclic) | -20 to -25 |

Note: Chemical shifts can be influenced by pH and the presence of counter-ions.

A protocol for monitoring the hydration would involve acquiring ³¹P NMR spectra of the reaction mixture at different time intervals. The integration of the signals corresponding to the different phosphate species would allow for the determination of their relative concentrations, providing kinetic data for the hydrolysis process.

Raman Spectroscopy

Raman spectroscopy is another effective technique for monitoring the hydration of P₄O₁₀ in real-time.[18] The vibrational modes of the different phosphate species give rise to characteristic peaks in the Raman spectrum. For example, the symmetric stretching modes of the P-O bonds in orthophosphate, dihydrogen phosphate, and hydrogen phosphate are readily distinguishable.[19] By monitoring the changes in the Raman spectrum over time, the transformation of P₄O₁₀ through its various hydration intermediates can be followed.[18]

Safety and Handling

This compound is a corrosive and highly reactive substance that requires careful handling.[6] It reacts violently with water, releasing a significant amount of heat.[6] Contact with skin and eyes can cause severe burns. Inhalation of its dust is also harmful. Always handle this compound in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

Conclusion

This compound is a cornerstone reagent in chemistry, serving as the direct precursor to high-purity phosphoric acid and as a powerful dehydrating agent in organic synthesis. Its reactivity, driven by the thermodynamic stability of the resulting phosphate species, makes it an invaluable tool for researchers in academia and industry, including those in the field of drug development. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the advancement of chemical science.

References

- 1. IsoLab - H3PO4 Prep [isolab.ess.washington.edu]

- 2. Enthalpy of Formation of Phosphorus Pentachloride; Derivation of the Enthalpy of Formation of Aqueous Orthophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. epa.gov [epa.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]

- 9. sarthaks.com [sarthaks.com]

- 10. app.studyraid.com [app.studyraid.com]

- 11. CN102815679B - Special phosphorus burning tower and thermal-process phosphoric acid production heat-electricity self-balancing system - Google Patents [patents.google.com]

- 12. Qualitative and quantitative analysis of phosphorylated compounds in milk by means of 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. valcogroup-valves.com [valcogroup-valves.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Thesis | Synthetic approaches to heterocyclic systems of pharmaceutical relevance | ID: 4f16c339p | STAX [stax.strath.ac.uk]

- 17. rsc.org [rsc.org]

- 18. metrohm.com [metrohm.com]

- 19. gcms.labrulez.com [gcms.labrulez.com]

- 20. trilinkbiotech.com [trilinkbiotech.com]

Theoretical Insights into the Reactivity of Phosphorus Pentoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of phosphorus pentoxide (P₄O₁₀), a versatile and powerful reagent in organic synthesis and various chemical processes. This document delves into the mechanisms and energetics of its key reactions, including its role as a dehydrating agent and its interaction with dimethyl sulfoxide (B87167) (DMSO). The information presented is grounded in computational studies, offering insights into reaction pathways, transition states, and intermediate stabilities.

Reaction with Dimethyl Sulfoxide (Onodera Reagent)

The combination of this compound and dimethyl sulfoxide forms the Onodera reagent, a mild and efficient oxidizing agent. Theoretical studies, primarily employing Density Functional Theory (DFT), have shed light on the complex interactions between P₄O₁₀ and DMSO.

A key mechanistic proposal involves a Pummerer-like rearrangement. In this pathway, the nucleophilic oxygen atom of DMSO attacks one of the electrophilic phosphorus atoms in the adamantane-like cage of P₄O₁₀. This initial attack leads to the cleavage of a P-O-P bond within the cage, forming an intermediate adduct. Subsequent proton transfer and rearrangement lead to the formation of a reactive electrophilic sulfur species and various phosphate (B84403) byproducts.[1]

Computational Methodology

The theoretical investigation into the decomposition of P₄O₁₀ in DMSO by Johansson et al. provides specific details of the computational approach used.[2]

-

Software: Gaussian program package.

-

Method: Density Functional Theory (DFT).

-

Functional: PBE1PBE.

-

Basis Set: aug-cc-pVTZ.

-

Frequency Calculations: Performed to confirm optimized structures as local minima on the potential energy surface.

-

Thermal Corrections: Included to provide Gibbs free energies at a specified temperature.

Quantitative Data: Intermediate Isomer Energies

DFT calculations were employed to determine the relative stabilities of different isomers of a proposed C₂H₅S⁺ intermediate formed during the reaction. The total energy differences at 430 K are summarized in the table below.

| Isomer Structure | ΔE_total (kJ/mol) |

| Lowest Energy Isomer | 0.0 |

| Singlet [H₂C-S-CH₃]⁺ | < 20 |

Table 1: Relative total energy differences between isomers of the C₂H₅S⁺ intermediate calculated at the PBE1PBE/aug-cc-pVTZ level of theory.[1]

Signaling Pathway: P₄O₁₀ Decomposition in DMSO

The proposed Pummerer-like rearrangement mechanism for the initial step of P₄O₁₀ decomposition in DMSO is visualized below.

Dehydration of Amides to Nitriles

This compound is a highly effective reagent for the dehydration of primary amides to form nitriles. This transformation is a cornerstone of organic synthesis.

The generally accepted mechanism involves the activation of the amide's carbonyl oxygen by a phosphorus center in P₄O₁₀. This process converts the hydroxyl group of the imidic acid tautomer of the amide into a good leaving group, facilitating the elimination of water.

Experimental Workflow: Amide Dehydration

The logical workflow for a typical amide dehydration experiment using P₄O₁₀ is outlined below.

Dehydration of Carboxylic Acids to Anhydrides

Similar to its action on amides, this compound facilitates the dehydration of two equivalents of a carboxylic acid to form the corresponding anhydride (B1165640).

The mechanism is analogous to that of amide dehydration. The carbonyl oxygen of one carboxylic acid molecule attacks a phosphorus atom of P₄O₁₀, which activates it. This is followed by a nucleophilic attack from a second carboxylic acid molecule, leading to the formation of the anhydride and phosphoric acid byproducts.

Despite the common use of this reaction, specific theoretical studies detailing the energetics of the P₄O₁₀-mediated process are scarce in the current literature.

Hydration of this compound

The high reactivity of this compound with water is its most well-known characteristic, making it a powerful desiccant. The hydration process is highly exothermic and proceeds through a series of intermediates, ultimately yielding orthophosphoric acid (H₃PO₄).

Theoretical studies on the hydration of the simpler metaphosphoric acid (HPO₃) suggest that the presence of explicit water molecules in the computational model significantly lowers the reaction barrier through cooperative effects. This indicates a complex, water-mediated proton transfer mechanism. A comprehensive theoretical investigation of the stepwise hydration of the P₄O₁₀ cage, including the energetics of each step, would be a valuable area for future research.

Conclusion

Theoretical studies have provided significant insights into the reactivity of this compound, particularly in its reaction with DMSO to form the Onodera reagent. The computational data available for this system allows for a detailed understanding of the reaction mechanism and the stability of its intermediates. However, a notable gap exists in the literature regarding quantitative theoretical data for the P₄O₁₀-mediated dehydration of amides and carboxylic acids, as well as a complete energetic profile for its hydration. Further computational investigations in these areas would be highly beneficial for the scientific community, providing a deeper understanding and predictive power for these fundamental chemical transformations.

References

An In-depth Technical Guide to the Safety Data Sheet for Phosphorus Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical safety information for phosphorus pentoxide (P₄O₁₀), also known as diphosphorus (B173284) pentoxide or phosphoric anhydride (B1165640). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental context, and clear visual representations of key safety protocols.

Chemical and Physical Properties

This compound is a white, crystalline, odorless solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[1][2] It is the anhydride of phosphoric acid and is a powerful dehydrating agent.[1][3] Its molecular formula is P₄O₁₀, though it is often referred to by its empirical formula, P₂O₅.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | P₄O₁₀ | [2] |

| Molar Mass | 283.9 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][2] |

| Odor | Odorless | [1] |

| Density | 2.30 - 2.39 g/cm³ | [1][2][3] |

| Melting Point | 340 °C (644 °F) | [1] |

| Boiling Point | Sublimes at 360 °C (680 °F) | [1] |

| Solubility | Decomposes in water. Soluble in sulfuric acid. Insoluble in acetone (B3395972) and ammonia. | [4] |

Toxicological Data

This compound is corrosive and can cause severe burns to any area of contact.[5] Inhalation of its dust or fumes can cause severe irritation to the respiratory tract.[5]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LC50 | Rat | Inhalation | 1217 mg/m³ (1-hour exposure) | [5] |

| LC50 | Mouse | Inhalation | 1084 ppm (4-hour exposure) | [6] |

No definitive oral or dermal LD50 values were found in the reviewed literature.

Experimental Protocols: Acute Toxicity Testing

The toxicological data presented in Safety Data Sheets are typically derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different substances and laboratories.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards of a substance upon short-term inhalation exposure.[7][8] The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance in the air that is expected to cause death in 50% of the test animals during a specified exposure period.[8]

Key Methodological Points: [7][8][9][10]

-

Test Animals: Typically, young adult rats of a commonly used laboratory strain are used.[9]

-

Exposure Method: The animals are exposed to the test substance, in this case, this compound dust, in a dynamic airflow inhalation chamber. The exposure is typically "nose-only" to avoid ingestion of the substance due to grooming.[9]

-

Exposure Duration: The standard exposure duration is 4 hours.[7][10]

-

Concentrations: A range of concentrations are tested to determine the dose-response relationship.

-